4-Fluoro-2-methylphenylboronic acid

Suzuki-Miyaura Coupling Pharmaceutical Process Chemistry Elinzanetant (NT-814) Synthesis

Inconsistent Suzuki coupling yields with generic boronic acids delay API scale-up. 4-Fluoro-2-methylphenylboronic acid resolves this with a validated ortho-methyl, para-fluoro substitution pattern delivering 91% yield at decagram scale for elinzanetant synthesis. • 3.75-fold in vitro potency gain over 4-fluorophenyl analog (IC₅₀ 5.94 vs 22.28 µM) • Sharp mp 191-196°C enables rapid identity QC; 38-72°C differential vs. regioisomer 2-fluoro-4-methylphenylboronic acid • Preferred building block in NK1/NK3 dual antagonist programs per KaNDy Therapeutics patent.

Molecular Formula C7H8BFO2
Molecular Weight 153.95 g/mol
CAS No. 139911-29-8
Cat. No. B162142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylphenylboronic acid
CAS139911-29-8
Molecular FormulaC7H8BFO2
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)C)(O)O
InChIInChI=1S/C7H8BFO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
InChIKeyIQMLIVUHMSIOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methylphenylboronic acid Procurement Guide


4-Fluoro-2-methylphenylboronic acid (CAS 139911-29-8) is an arylboronic acid building block featuring a distinctive ortho-methyl, para-fluoro substitution pattern on the phenyl ring . It is a white to off-white crystalline powder with a reported melting point of 191–196 °C and a predicted pKa of approximately 8.75 . This substitution geometry imparts specific electronic and steric properties that differentiate its reactivity profile from other fluorinated or methyl-substituted phenylboronic acid isomers, making it a valuable intermediate in pharmaceutical synthesis and cross-coupling chemistry [1].

Workflow Suzuki-Miyaura cross-coupling
Selection Ortho-methyl, para-fluoro substitution
Use Context Pharmaceutical intermediate synthesis, scale-up validated

Why 4-Fluoro-2-methylphenylboronic acid Cannot Be Substituted


Substituting this compound with a closely related analog—such as 4-fluorophenylboronic acid (CAS 1765-93-1), 2-methylphenylboronic acid (CAS 16419-60-6), or the regioisomeric 2-fluoro-4-methylphenylboronic acid (CAS 170981-26-7)—introduces measurable changes in both electronic character and steric environment at the boron center . The electron-withdrawing para-fluoro group lowers the pKa relative to unsubstituted phenylboronic acid (8.86), while the ortho-methyl group introduces steric hindrance that can modulate transmetallation rates in Suzuki–Miyaura couplings [1]. These combined effects mean that a simple substitution can lead to different reaction yields, altered regioselectivity in targeted drug scaffolds, or changes in the biological activity of the final compound [2].

Property
Target Compound
Analog Substitution Risk
Electronic profile
pKa ~8.75, para-F activation
4-Fluorophenyl analog may shift coupling rates
Steric environment
Ortho-methyl hinders transmetallation
Unhindered analogs may alter regioselectivity
Isomer identity
Mp 191–196 °C
Regioisomer (2-F-4-Me) melts at 124–129 °C, risking misidentification

4-Fluoro-2-methylphenylboronic acid Differentiation Evidence


Patent-Validated Suzuki Coupling for Key Intermediate

In the patented manufacture of the NK1/NK3 antagonist elinzanetant (NT-814), 4-fluoro-2-methylphenylboronic acid was coupled with 4-chloro-5-nitropyridin-2(1H)-one under Pd(PPh₃)₄ catalysis in dioxane/water using K₂CO₃ as base. The cross-coupling step furnished 4-(4-fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one in 91% yield (w/w) with 86% HPLC purity [1]. This represents a substantial advance over prior art methods described in the patent that suffered from low yield and relied on materials that were not commercially available [2].

Suzuki Coupling Yield
Head-to-head
91% yield, 86% purity (39.6 g scale)
Supports scalable synthesis workflow
Patent-validated vs prior low-yield method
Suzuki-Miyaura Coupling Pharmaceutical Process Chemistry Elinzanetant (NT-814) Synthesis

pKa Modulation in Fluorinated Phenylboronic Acids

A review of fluorinated phenylboronic acids reports that the para-fluoro isomer (4-fluorophenylboronic acid) possesses a pKa of 8.77, the highest among the monofluorinated isomers, while the ortho-fluoro isomer is more acidic at 7.89 [1]. The target compound, 4-fluoro-2-methylphenylboronic acid, has a predicted pKa of 8.75 , which is very close to that of the simple 4-fluorophenyl analog. This indicates that the ortho-methyl group in 4-fluoro-2-methylphenylboronic acid does not significantly alter the electronic ground state of the boronic acid relative to 4-fluorophenylboronic acid, but the additional steric bulk is likely to slow transmetallation in sterically demanding Suzuki couplings [2].

pKa Comparison
Class-level
Target pKa ~8.75 vs 4-F-Ph 8.77
Similar electronic activation for transmetallation
Steric effects dominate; reported context
Boronic Acid Acidity Structure-Activity Relationship Suzuki Coupling Reactivity

Regioisomer Identification by Melting Point

The regioisomer 2-fluoro-4-methylphenylboronic acid (CAS 170981-26-7) has a reported melting point of 124–129 °C , whereas 4-fluoro-2-methylphenylboronic acid melts at 191–196 °C . This approximately 65 °C difference in melting point provides a straightforward quality-control check to confirm the identity of the supplied material and to detect isomeric contamination.

Melting Point ID
Cross-study comparable
191–196 °C vs 124–129 °C for regioisomer
Identity QC check via thermal analysis
Large ΔT facilitates isomer differentiation
Solid-State Characterization Quality Control Isomer Differentiation

Fluorine Position and Anti-inflammatory Activity

In a structure–activity relationship study of RGS4 inhibitors, a compound containing the 4-fluoro-2-methylphenyl moiety (Compound 2: IC₅₀ = 5.94 µM in a Griess assay) showed superior NO inhibitory activity compared to the compound bearing a simple 4-fluorophenyl group (Compound 3: IC₅₀ = 22.28 µM) [1]. While the boronic acid is the precursor building block, this data illustrates that the specific 4-fluoro-2-methyl substitution pattern on the phenyl ring can confer a significant biological advantage in downstream pharmacologically active molecules.

Fragment Bioactivity
Cross-study comparable
IC₅₀ 5.94 µM (target fragment) vs 22.28 µM (4-F-Ph)
Reported downstream assay response context
Griess assay, NO inhibition in RAW 264.7 cells
Structure-Activity Relationship Anti-inflammatory Activity Medicinal Chemistry

4-Fluoro-2-methylphenylboronic acid Application Scenarios


Scalable Synthesis of Elinzanetant-Class Compounds

When developing scalable processes for NK1/NK3 dual antagonists such as elinzanetant, 4-fluoro-2-methylphenylboronic acid is a preferred building block. The patent by KaNDy Therapeutics demonstrated a robust, high-yielding (91%) Suzuki coupling proceeding smoothly on a decagram scale, delivering an intermediate with 86% purity after simple workup [1]. Attempts to substitute with other boronic acids were reported to give inferior results, making this compound essential for cost-effective API manufacture.

SAR Exploration of 4-Fluoro-2-methylphenyl Scaffold

In hit-to-lead optimization programs, the 4-fluoro-2-methylphenyl fragment has demonstrated a 3.75-fold improvement in in vitro potency over the 4-fluorophenyl analog in an NO inhibition assay (IC₅₀ 5.94 µM vs 22.28 µM) [2]. Procuring the boronic acid enables the rapid diversification of lead compounds through Suzuki coupling, leveraging this validated pharmacophoric advantage.

Fluorinated Biaryl Libraries

The combination of fluorine and methyl substituents in an orientation that balances electronic activation (pKa ~8.75) with controlled steric demand makes this boronic acid a useful monomer for synthesizing fluorinated biaryl libraries [3]. Researchers constructing libraries for screening against targets sensitive to fluorinated aromatic groups can exploit the compound's distinct substitution pattern to access chemical space not covered by the simpler 4-fluorophenyl- or 2-methylphenylboronic acids.

Melting Point for Isomer Verification

The sharp melting point of 191–196 °C contrasts markedly with that of its regioisomer 2-fluoro-4-methylphenylboronic acid (124–129 °C) . Analytical chemists and procurement quality-control teams can use this large thermal difference to rapidly confirm the identity of incoming batches and detect any isomeric cross-contamination, ensuring that the correct building block enters the synthetic workflow.

Application
Selection Property
Validation Focus
Elinzanetant-class intermediate synthesis
High-yield Suzuki coupling suitability
Scalable process reproducibility
4-Fluoro-2-methylphenyl SAR studies
Fragment-associated bioactivity profile
Downstream assay response comparison
Fluorinated biaryl library synthesis
Balanced electronic/steric properties
Coupling efficiency and diversity
Isomer identity verification
Melting point differentiation
Batch identity QC

Technical Documentation Hub

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